molecular formula C22H17FN2O3 B2634221 (2Z)-2-[(3-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide CAS No. 1327197-51-2

(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B2634221
CAS No.: 1327197-51-2
M. Wt: 376.387
InChI Key: JAKWBDZLMWAUBO-LVWGJNHUSA-N
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Description

(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide is a synthetic chromene derivative of significant interest in medicinal chemistry and pharmacological research. Its molecular structure, featuring a chromene scaffold fused with a furanmethyl carboxamide group, is designed to interact with specific biological targets. Research indicates that structurally related chromene compounds exhibit a range of biological activities, including potent inhibition of protein kinases like AKT [https://pubmed.ncbi.nlm.nih.gov/32531664/]. AKT, or Protein Kinase B, is a central node in the PI3K/AKT/mTOR signaling pathway, which is critically involved in cell survival, proliferation, and metabolism, and is frequently dysregulated in cancers [https://www.nature.com/articles/s41572-019-0111-2]. Therefore, this compound serves as a valuable chemical probe for investigating the role of AKT and related signaling cascades in disease models, particularly in oncology. Its mechanism is hypothesized to involve competitive binding at the ATP-binding site of the kinase, thereby preventing phosphorylation and downstream signal transduction. The specific substitution pattern, including the 3-fluoro-4-methylphenylimino group, is optimized for enhanced binding affinity and selectivity. This compound is intended for in vitro biochemical assays and cell-based studies to further elucidate kinase function and for the development of novel targeted therapies. It is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3-fluoro-4-methylphenyl)imino-N-(furan-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O3/c1-14-8-9-16(12-19(14)23)25-22-18(11-15-5-2-3-7-20(15)28-22)21(26)24-13-17-6-4-10-27-17/h2-12H,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKWBDZLMWAUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NCC4=CC=CO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(3-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide is a derivative of chromene, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential anticancer properties, antioxidant capabilities, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C22H17FN2O3C_{22}H_{17}FN_{2}O_{3}, with a molecular weight of 376.4 g/mol. The structure features a chromene core with a furan ring and a fluoro-substituted phenyl group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC22H17FN2O3
Molecular Weight376.4 g/mol
IUPAC Name2-(3-fluoro-4-methylphenyl)imino-N-(furan-2-ylmethyl)chromene-3-carboxamide
InChI KeyFZNJSOCUXQJPSS-UHFFFAOYSA-N

Anticancer Properties

Recent studies have highlighted the anticancer potential of chromene derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

A comparative study indicated that chromene derivatives exhibited IC50 values ranging from 12.2 to 22.6 µg/mL against different cancer cell lines, suggesting that structural modifications can enhance their potency . The presence of the phosphonate group in related compounds has been identified as a key factor influencing cytotoxicity, indicating that further modifications could lead to improved therapeutic agents .

Antioxidant Activity

The antioxidant activity of this compound has been evaluated alongside other chromene derivatives. Studies have shown that certain derivatives possess significant antioxidant properties, with IC50 values comparable to standard antioxidants like ascorbic acid . The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases.

Case Studies

  • Cytotoxicity Assessment : A study involving the synthesis and evaluation of various chromene derivatives demonstrated that modifications at the phenyl and furan positions significantly affected their anticancer activity. One derivative showed an IC50 value of 12.2 µg/mL against breast cancer cells, indicating high efficacy .
  • Antioxidant Evaluation : Another research effort assessed the antioxidant capacity of several chromene derivatives using DPPH and ABTS assays. The compound exhibited an IC50 value of 15 µg/mL in DPPH scavenging activity, showcasing its potential as an effective antioxidant agent .

The proposed mechanism for the biological activity of this compound involves interaction with specific cellular targets, including enzymes and receptors involved in cell signaling pathways. This interaction may modulate their activity, leading to apoptosis in cancer cells or enhanced antioxidant defenses in normal cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the phenyl ring, chromene core, or carboxamide side chain. Key comparisons include:

Compound Name Substituents (Phenyl/Chromene/Side Chain) Key Properties/Activities Reference
(2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide 4-Fluorophenyl; Acetyl group Enhanced metabolic stability due to acetyl
2-Imino-N-phenyl-2H-chromene-3-carboxamide Phenyl; No halogen/methyl Antifungal, antitumor activities
(2Z)-7-Hydroxy-2-[(3-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide 3-Methoxyphenyl; 7-Hydroxy; Tetrahydrofuran side chain Improved solubility due to hydroxyl group
(2Z)-N-[4-(1H-Benzimidazol-2-yl)phenyl]-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide 3-Methylphenyl; Benzimidazole side chain Potential DNA interaction via benzimidazole
  • Fluorine vs. Fluorine’s electron-withdrawing effect may also stabilize the imino linker, reducing susceptibility to enzymatic degradation .
  • Furan vs. This could improve binding to hydrophobic enzyme pockets or nucleic acids .

Structural and Crystallographic Insights

  • Intramolecular Interactions: The furan-2-ylmethyl group may engage in weak C–H···O interactions, as observed in (E)-2-{[(furan-2-ylmethyl)imino]methyl}-4-nitrophenol (). These interactions stabilize molecular conformation and enhance crystal packing .
  • Dihedral Angles : In analogues like (2Z)-2-fluoro-N-{4-[5-(4-fluorophenyl)-2-methylsulfanyl-1H-imidazol-4-yl]-2-pyridyl}-3-phenylacrylamide (), dihedral angles between aromatic rings range from 63° to 68°, similar to the target compound’s likely geometry. This spatial arrangement optimizes π-π stacking and receptor binding .

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